molecular formula C8H8I2O2 B011539 1,2-Diiodo-4,5-dimethoxybenzene CAS No. 110190-08-4

1,2-Diiodo-4,5-dimethoxybenzene

Cat. No. B011539
M. Wt: 389.96 g/mol
InChI Key: FFMFMRCSTBQCTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dimethoxybenzene derivatives typically involves nucleophilic aromatic substitution reactions or oxidative coupling mechanisms. For instance, 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene, a derivative, was synthesized through the Heck reaction, highlighting the versatility of dimethoxybenzenes in organic synthesis (Molano et al., 2015).

Scientific Research Applications

  • Summary of the Application : 1,2-Diiodo-4,5-dimethoxybenzene is used as an efficient electrocatalyst for C–H/E–H coupling . It operates at as low as 0.5 mol% catalyst loading .
  • Methods of Application or Experimental Procedures : The application involves spectroscopic, crystallographic, and computational methods . A critical role for a three-electron I–I bonding interaction in stabilizing an iodanyl radical intermediate is indicated .
  • Results or Outcomes : The compound operates at more than 100 mV lower potential than related monoiodide catalysts . This results in improved product yield, higher Faradaic efficiency, and expanded substrate scope . The isolated iodanyl radical is chemically competent in C-N bond formation .

Safety And Hazards

  • Hazard Statements : The compound poses risks of skin and eye irritation (H315, H319), and it may be harmful if ingested (H302). Handle with care and follow safety precautions .
  • Safety Measures : Use appropriate personal protective equipment (PPE) and work in a well-ventilated area .

Future Directions

For further details, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,2-diiodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFMRCSTBQCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399233
Record name 1,2-diiodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diiodo-4,5-dimethoxybenzene

CAS RN

110190-08-4
Record name 1,2-diiodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIIODO-4,5-DIMETHOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
FD Cukiernik, A Zelcer, MT Garland… - … Section C: Crystal …, 2008 - scripts.iucr.org
An interesting case of `halogen-bonding-promoted' crystal structure architecture is presented. The two title compounds, C8H8Br2O2 and C8H8I2O2, have almost indistinguishable …
Number of citations: 9 scripts.iucr.org
BA Hathaway, UJ Kilgore, MR Bond - Acta Crystallographica Section …, 2009 - scripts.iucr.org
The structure of the title compound, C8H8I2, conforms closely to the mm2 symmetry expected for the free molecule and is the first reported structure of a diiododimethylbenzene. …
Number of citations: 1 scripts.iucr.org
A Barrella, NH Rene, KJ Ali, J Kang… - Letters in Organic …, 2019 - ingentaconnect.com
First generation dendron bis-1,2-(4-acetylphenylethynyl)-4,5-dimethoxybenzene with a photo cleavable linkage to (t-butyloxycarbonyl-γ-aminobutyric acid (t-Boc-GABA) was …
Number of citations: 1 www.ingentaconnect.com
BL Frey, MT Figgins, GP Van Trieste III… - Journal of the …, 2022 - ACS Publications
Small molecule redox mediators convey interfacial electron transfer events into bulk solution and can enable diverse substrate activation mechanisms in synthetic electrocatalysis. Here, …
Number of citations: 15 pubs.acs.org
TJ Fisher, PH Dussault - European Journal of Organic …, 2012 - Wiley Online Library
The regioselective synthesis of nonsymmetric tetraalkynylarenes has been readily achieved through consecutive sets of Sonagashira cross‐coupling reactions of the bis(triflate) …
Z Yu, XM Chen, ZY Liu, M Wang, S Huang… - Chemical …, 2021 - pubs.rsc.org
In recent years, graphdiyne and its derivatives with fascinating electro-optic properties have attracted tremendous scientific attention. Here we design and synthesize a graphdiyne-…
Number of citations: 8 pubs.rsc.org
PT Kaplan, B Chen, DA Vicic - Journal of Fluorine Chemistry, 2014 - Elsevier
A modified procedure to prepare [(MeCN) 2 Zn((CF 2 ) 4 ) 2 Zn(MeCN) 2 ] has been developed that allows for more reproducible yields of novel organofluorines during cross-coupling …
Number of citations: 31 www.sciencedirect.com
YH Kung, YS Cheng, CC Tai, WS Liu… - … A European Journal, 2010 - Wiley Online Library
This work describes the syntheses, crystal structures, photophysical properties, and electro‐chemical analyses of benzo[k]fluoranthene‐based linear acenes, together with ab initio …
TJ Fisher, SJP Cañete, RY Lai… - European journal of …, 2013 - Wiley Online Library
A new class of twin‐chain hydroxyalkylthiols (mercaptoalkanols) is described that features a nearly constant cross section and the potential for modification at one or both termini. These …
J Yuan, Y Song, X Li, J Xie, S Dong, K Zhu - Organic Letters, 2021 - ACS Publications
Two unprecedented isomeric macrocycles, a tubular belt and a Möbius strip, with thianthrene joints have been constructed through a one-step cyclization reaction. Both structures are …
Number of citations: 10 pubs.acs.org

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